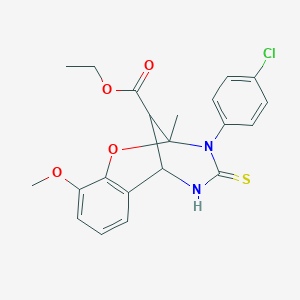

ethyl 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

- Ethyl 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex heterocyclic compound.

- Its structure contains an indole nucleus, which is an important heterocyclic system found in various bioactive molecules.

- The compound’s aromatic nature arises from the 10 π-electrons in its benzenoid ring.

- Physically, it appears as a crystalline, colorless substance with a specific odor.

Properties

Molecular Formula |

C21H21ClN2O4S |

|---|---|

Molecular Weight |

432.9 g/mol |

IUPAC Name |

ethyl 10-(4-chlorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |

InChI |

InChI=1S/C21H21ClN2O4S/c1-4-27-19(25)16-17-14-6-5-7-15(26-3)18(14)28-21(16,2)24(20(29)23-17)13-10-8-12(22)9-11-13/h5-11,16-17H,4H2,1-3H3,(H,23,29) |

InChI Key |

XIZSIOITPNKEDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC=C(C=C4)Cl)C |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.

- given its complexity, it likely involves multiple steps and functional group transformations.

- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.

Chemical Reactions Analysis

- The compound may undergo various reactions due to its functional groups.

- Potential reactions include oxidation, reduction, substitution, and cyclization.

- Common reagents and conditions would depend on the specific reaction type.

- Major products could include derivatives with altered substituents or stereochemistry.

Scientific Research Applications

Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.

Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its pharmacological properties.

Medicine: It might serve as a lead compound for drug development, targeting specific diseases.

Industry: Applications could range from materials science to agrochemicals.

Mechanism of Action

- Understanding the compound’s mechanism requires further research.

- It likely interacts with specific molecular targets or pathways, affecting cellular processes.

- Experimental studies would be necessary to elucidate its mode of action.

Comparison with Similar Compounds

- Unfortunately, I couldn’t find direct analogs of this compound.

- its uniqueness lies in its intricate structure, combining indole, benzoxadiazocine, and thioxo moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.